molecular formula C30H48O5 B095383 Aescigenin CAS No. 17806-68-7

Aescigenin

Cat. No.: B095383
CAS No.: 17806-68-7
M. Wt: 488.7 g/mol
InChI Key: LNFFTNDQZFXWHS-OTRNTIHZSA-N
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Description

Aescigenin, also known as 16α,21α-Epoxyolean-12-ene-3β,22α,24,28-tetrol, is a naturally occurring triterpenoid compound. It is derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and vasoprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aescigenin can be synthesized through several chemical routes. One common method involves the hydrolysis of escin, a mixture of triterpene saponins found in horse chestnut seeds. The hydrolysis process typically uses acidic or enzymatic conditions to break down escin into its aglycone form, this compound .

Industrial Production Methods: In industrial settings, the extraction of this compound from horse chestnut seeds is often preferred due to its natural abundance. The seeds are first defatted using solvents like hexane, followed by extraction with ethanol or methanol. The extract is then subjected to hydrolysis to obtain this compound. The final product is purified using techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: Aescigenin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds with unique properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various this compound derivatives with potential therapeutic applications .

Scientific Research Applications

    Chemistry: Aescigenin and its derivatives are used as starting materials for the synthesis of complex organic molecules.

    Biology: this compound exhibits significant anti-inflammatory and antioxidant activities, making it a valuable compound for studying cellular processes and signaling pathways.

    Medicine: Due to its vasoprotective properties, this compound is investigated for its potential use in treating conditions like chronic venous insufficiency and hemorrhoids.

    Industry: this compound is used in the formulation of cosmetic products due to its skin-soothing and anti-aging effects.

Mechanism of Action

Aescigenin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Aescigenin shares similarities with other triterpenoid compounds, such as:

Properties

IUPAC Name

(1R,3S,4R,7R,8S,9S,12R,13R,17S,20S,21R,22S)-8,22-bis(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22-30(18,16-32)23(34)24(25)35-22/h7,18-24,31-34H,8-16H2,1-6H3/t18-,19+,20+,21-,22+,23-,24+,26-,27+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFFTNDQZFXWHS-OTRNTIHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC6C2(C(C1O6)O)CO)C)C)(C)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]5[C@@]6([C@H]4CC([C@@H]([C@@H]6O)O5)(C)C)CO)C)C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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